(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol
Übersicht
Beschreibung
(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol, also known as THIP, is a GABA(A) receptor agonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. THIP is a highly selective and potent agonist of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol acts as a selective and potent agonist of the GABA(A) receptor. It enhances the inhibitory effects of GABA in the central nervous system, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in the anxiolytic, sedative, and anticonvulsant effects of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol.
Biochemical and Physiological Effects:
(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has been studied for its potential use in the treatment of alcohol withdrawal syndrome, depression, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol in lab experiments is its high selectivity and potency as a GABA(A) receptor agonist. This makes it a useful tool for studying the role of GABA in the central nervous system. However, one limitation of using (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Zukünftige Richtungen
For research on (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol could include further studies on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, studies on the long-term effects of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol on the brain and behavior could provide valuable insights into its safety and efficacy as a potential therapeutic agent. Further studies on the mechanism of action of (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol could also lead to the development of more selective and potent GABA(A) receptor agonists for use in the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
(3R)-1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHVKMFIHYGJQ-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.